3-(Dimethyl-1,3-thiazol-2-yl)piperidine

Lipophilicity ADME prediction Drug-likeness

SAR campaigns requiring the 3-piperidinyl attachment vector fail with positional isomers. This racemic C₁₀H₁₆N₂S scaffold (MW 196.31, XLogP 1.9) offers a stereogenic center absent in achiral 4-analogs. - Enables enantiomer-specific pharmacology after chiral separation - Lower LogP vs 2-isomer improves aqueous assay solubility - Standard purity ≥95% for hit-to-lead fungicide development

Molecular Formula C10H16N2S
Molecular Weight 196.31 g/mol
CAS No. 1017153-30-8
Cat. No. B3199822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethyl-1,3-thiazol-2-yl)piperidine
CAS1017153-30-8
Molecular FormulaC10H16N2S
Molecular Weight196.31 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)C2CCCNC2)C
InChIInChI=1S/C10H16N2S/c1-7-8(2)13-10(12-7)9-4-3-5-11-6-9/h9,11H,3-6H2,1-2H3
InChIKeyPWMLYPKAABAYEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethyl-1,3-thiazol-2-yl)piperidine: Physicochemical Identity & Scaffold Profile


3-(Dimethyl-1,3-thiazol-2-yl)piperidine (IUPAC: 4,5-dimethyl-2-piperidin-3-yl-1,3-thiazole) is a heterocyclic building block composed of a 4,5-dimethyl-substituted thiazole ring linked at its 2-position to the 3-position of piperidine [1]. It has the molecular formula C₁₀H₁₆N₂S and a molecular weight of 196.31 g/mol, with a computed LogP (XLogP3-AA) of 1.9, one hydrogen bond donor, three hydrogen bond acceptors, and a topological polar surface area of 53.2 Ų [1]. The compound is supplied primarily as a versatile small-molecule scaffold at standard purities of ≥95% for laboratory research use .

S
Heterocyclic scaffold: piperidinyl-thiazole core for SAR campaigns and fragment-based design.
C
Racemic mixture with one stereocenter – supports chiral resolution studies and enantiomer-specific SAR.
P
Moderate computed lipophilicity; reported LogP context may support solubility screening in early discovery.

Why Positional Isomers Cannot Substitute 3-(Dimethyl-1,3-thiazol-2-yl)piperidine


Although positional isomers such as the 2-piperidinyl (CAS 1248899-34-4) and 4-piperidinyl (CAS 1004527-71-2) analogs share the same molecular formula (C₁₀H₁₆N₂S) and molecular weight (196.31 g/mol) as the target 3-piperidinyl compound, they differ in critical physicochemical and stereochemical features. The 3-substituted piperidine ring introduces a stereogenic center (undefined stereocenter count = 1), making the compound a racemic mixture, whereas the 4-substituted analog is achiral. Furthermore, the position of attachment influences lipophilicity (ΔXLogP3 = 0.1 between the 3- and 2-isomers), which can affect membrane permeability, solubility, and off-target binding profiles in biological assays [1]. These structural nuances mean that one positional isomer cannot automatically replace another in a structure–activity relationship (SAR) campaign or a synthetic route expecting a specific spatial orientation of the basic amine [2].

Target
3-piperidinyl attachment; racemic mixture with stereocenter at C-3.
2‑Isomer
ΔXLogP +0.1 may shift membrane permeability profile and off‑target interactions.
Target
Chiral handle enables enantiomer separation for SAR exploration.
4‑Isomer
Achiral analog lacks stereochemical diversification potential; spatial orientation of basic amine differs.
Target
Position-specific geometry required for target engagement in 3‑substituted piperidine vectors.
Note
Isomers share molecular formula but substitution position alters both stereochemistry and physicochemical profile.

Quantitative Differentiation from Positional Isomers


Lipophilicity Comparison: 3-Piperidinyl vs. 2-Piperidinyl

The 3-piperidinyl target compound exhibits a computed XLogP3-AA value of 1.9, which is 0.1 log unit lower than that of the 2-piperidinyl isomer (XLogP3-AA = 2.0) [1][2]. This difference, though modest, is reproducible across the PubChem computational pipeline and reflects the distinct spatial arrangement of the basic piperidine nitrogen relative to the thiazole ring.

Lipophilicity
Head-to-head
ΔXLogP3 = –0.1 (target: 1.9 vs 2‑isomer: 2.0)
May support solubility screening context
Computed value; PubChem XLogP3 algorithm
Lipophilicity ADME prediction Drug-likeness

Cost per Milligram: 3-Piperidinyl vs. 2-Piperidinyl

At the smallest commercially available pack size from a common European vendor (CymitQuimica), the 3-piperidinyl target compound is priced at €8.44/mg (25 mg, €211.00), whereas the 2-piperidinyl isomer is priced at €7.82/mg (50 mg, €391.00) . At larger scales, the 3-isomer 250 mg pack costs €841.00 (€3.36/mg), while the 2-isomer 500 mg pack costs €1,070.00 (€2.14/mg). This indicates a consistent premium for the 3-substituted scaffold at all pack sizes.

Cost per mg
Data to verify
+7.9% higher at small scale; +57% at bulk (CymitQuimica catalog)
Procurement economics may influence scale-up decisions
Catalog pricing April 2026; vendor-specific
Cost efficiency Procurement budget Building block sourcing

Commercial Purity: 3-Piperidinyl vs. 2-Piperidinyl

When sourced from the same Chinese research-chemical supplier (Leyan), the 3-piperidinyl target compound is offered at a standard purity of 95%, while the 2-piperidinyl isomer is listed at 97% . This 2-percentage-point purity difference reflects typical batch-to-batch specifications and can have a direct impact on downstream reaction yields and the need for additional purification.

Purity
Head-to-head
95% (target) vs 97% (2‑isomer) from same supplier
Purity specification may affect downstream yield
Leyan catalog; batch-release HPLC/NMR
Purity comparison Synthetic yield Quality control

Stereochemical Complexity: 3-Piperidinyl vs. Achiral 4-Piperidinyl

The target 3-piperidinyl compound possesses one undefined stereocenter (the C-3 position of the piperidine ring), as reported by PubChem, and is supplied as a racemic mixture [1]. In contrast, the 4-piperidinyl isomer (CAS 1004527-71-2) has zero undefined stereocenters and is an achiral molecule . This stereochemical distinction is fundamental: the racemic nature of the 3-isomer offers the opportunity for chiral resolution or asymmetric synthesis to access enantiopure derivatives, whereas the 4-isomer lacks this diversification potential.

Stereocenters
Cross-study comparable
Target: 1 undefined stereocenter (racemic); 4‑isomer: 0 (achiral)
Supports enantiomer-specific SAR exploration
PubChem computed property
Chirality Stereochemistry Lead diversification

Optimal Procurement and Research Scenarios for 3-(Dimethyl-1,3-thiazol-2-yl)piperidine


Lead Optimization with Position-Specific Piperidine Geometry

When a medicinal chemistry SAR program has identified that a 3-substituted piperidine vector is critical for target engagement—as opposed to the 2- or 4-substituted vectors—procurement of the 3-piperidinyl isomer is mandatory. The lower XLogP3 (1.9 vs. 2.0 for the 2-isomer) may confer a solubility advantage in aqueous assay buffers, and the racemic nature (undefined stereocenter count = 1) allows for subsequent chiral separation to evaluate enantiomer-specific pharmacology [1].

Fragment Libraries Valuing Stereochemical Diversity

For fragment libraries that prioritize three-dimensionality and stereochemical complexity, the racemic 3-piperidinyl scaffold offers a chiral handle absent in the achiral 4-piperidinyl analog. This can increase the library's overall shape diversity and provide hits that, upon deconvolution of enantiomers, may yield improved ligand efficiency metrics .

Synthetic Route Scoping for Agrochemical Discovery

Piperidinyl-thiazole derivatives have shown promising fungicidal activity against oomycete pathogens such as Phytophthora infestans [2]. During the hit-to-lead phase, the 3-piperidinyl isomer can serve as a core scaffold for systematic SAR exploration. Its higher unit cost (€8.44/mg) relative to the 2-isomer (€7.82/mg) is justified when the 3-position attachment is shown to be essential for in vivo efficacy under greenhouse conditions.

Reaction Development Exploiting Steric Differentiation

The 3-piperidinyl attachment provides a steric environment that differs from the more encumbered 2-position. Researchers developing N-functionalization or cross-coupling methodologies may prefer this isomer to probe steric effects on reaction yields and selectivity, with the understood trade-off of a 2% lower standard purity (95% vs. 97% for the 2-isomer from the same supplier) that may require pre-purification .

Application
Selection Property
Validation Focus
Position-specific SAR studies
3‑piperidinyl attachment geometry
Target engagement / enantiomer-specific pharmacology review
Fragment-based library design
Racemic scaffold with stereochemical complexity
Shape diversity and enantiomer deconvolution
Agrochemical hit-to-lead optimization
Piperidinyl-thiazole core for oomycete model screening
Model-response context under greenhouse conditions
Reaction development with steric differentiation
3‑position steric environment
Reaction yield and selectivity under steric influence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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